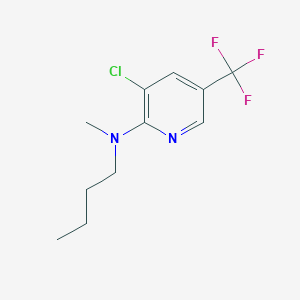

N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClF3N2/c1-3-4-5-17(2)10-9(12)6-8(7-16-10)11(13,14)15/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJWDAXTQHEZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Functionalized Pyridine Core

A key intermediate is a pyridine ring substituted with trifluoromethyl and chloro groups, typically 3-chloro-5-(trifluoromethyl)pyridin-2-amine or related derivatives.

Synthesis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine can be achieved by nucleophilic substitution on 2-chloro-3-trifluoromethyl-5-nitropyridine, followed by reduction of the nitro group to the amine.

A representative method involves:

- Reacting 2-chloro-3-trifluoromethyl-5-nitropyridine with diethyl malonate under basic conditions (e.g., sodium hydride in tetrahydrofuran) at low temperature (0–25 °C) for 16–24 hours to form malonate intermediates.

- Subsequent extraction and purification steps yield the nitro-substituted pyridine derivatives, which are then reduced to the corresponding amines.

Amination: Introduction of N-butyl and N-methyl Groups

- The amino group at position 2 of the pyridine ring is functionalized by alkylation with butyl and methyl groups.

- This can be achieved by:

- Reacting the 2-aminopyridine intermediate with butyl halides or butyl amines under nucleophilic substitution conditions.

- Methylation of the amino group can be performed using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- The sequence and conditions are optimized to prevent over-alkylation and to ensure selective N-substitution.

Halogenation and Functional Group Transformations

- The 3-chloro substituent is typically introduced via halogenation reactions using reagents like N-chlorosuccinimide (NCS) or molecular chlorine under controlled temperature.

- Alternatively, halogenated pyridine starting materials are employed directly to streamline synthesis.

- The trifluoromethyl group is usually introduced early in the synthesis through trifluoromethylation reagents or by using trifluoromethyl-substituted pyridine precursors.

Representative Synthetic Procedure (Adapted from Literature)

Analytical and Research Findings

- NMR Spectroscopy : Proton and fluorine NMR confirm the presence of trifluoromethyl and pyridine ring substituents with characteristic chemical shifts.

- Mass Spectrometry : Confirms molecular weight consistent with the target compound.

- Chromatography : Purity assessed by HPLC or LC-MS to ensure completion of reaction and absence of side products.

- Yields : Overall yields depend on the efficiency of each step; typical yields for key intermediates range from 19% to over 100% (crude) depending on isolation and purification.

Notes on Process Optimization and Scale-Up

- The synthetic route is designed for scalability, using readily available starting materials such as 2-chloro-3-trifluoromethyl-5-nitropyridine and diethyl malonate.

- Use of mild reaction conditions (0–25 °C) minimizes side reactions.

- Alkylation steps require careful control of stoichiometry to avoid polyalkylation.

- Purification steps include aqueous workup, drying over anhydrous sodium sulfate, and chromatographic techniques to achieve high purity.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Starting material | 2-chloro-3-trifluoromethyl-5-nitropyridine |

| Key reagents | Diethyl malonate, sodium hydride, butyl halide, methyl iodide |

| Solvent | Tetrahydrofuran (THF), dichloromethane |

| Temperature range | 0 °C to 110 °C (varies per step) |

| Reaction time | 4–24 hours |

| Workup | Extraction with ethyl acetate or dichloromethane, washing with brine, drying over Na2SO4 |

| Analytical techniques | NMR (1H, 19F), LC-MS, HPLC |

| Typical yields (intermediates) | 19–140% (crude) depending on step |

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution: N-Butyl-3-amino-N-methyl-5-(trifluoromethyl)-2-pyridinamine.

Oxidation: N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridine N-oxide.

Reduction: N-Butyl-3-chloro-N-methyl-5-(trifluoromethyl)-piperidine.

Scientific Research Applications

N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural and functional differences between N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine and related compounds.

Table 1: Comparative Analysis of Pyridine Derivatives

Structural and Functional Insights

Substituent Effects on Lipophilicity and Solubility

- N-butyl vs.

- Thiolane Derivative (): The 1,1-dioxothiolane-methyl group introduces polarity via sulfone and ether moieties, improving solubility for drug delivery systems.

Electronic and Reactive Properties

- Nitro-Substituted Analogs (Evidences 7, 8): Nitro groups act as strong electron-withdrawing substituents, enhancing electrophilicity of the pyridine ring. This feature is critical in herbicides, where reactivity with biological targets (e.g., microtubule disruption) is key .

- Trifluoromethyl Groups: Present in all compounds, CF₃ groups stabilize the ring via inductive effects and resist metabolic degradation, a common strategy in agrochemical design .

Research Findings and Data Gaps

Key research priorities include:

- Crystallographic Studies: Tools like SHELXL () could elucidate its conformation and packing efficiency.

- Solubility and Stability Profiling: Comparative studies with thiolane () and sulfonamide () derivatives would clarify formulation advantages.

- Toxicity Screening: GHS data from analogs () suggest rigorous safety assessments are needed for industrial or agricultural use.

Biological Activity

N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound belonging to the pyridine family, notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a butyl group, a chloro group, a methyl group, and a trifluoromethyl group. Its chemical formula is , and it has a molecular weight of 270.7 g/mol. The trifluoromethyl group imparts unique electronic properties that can enhance biological activity compared to similar compounds lacking this substituent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects. For instance, the compound may exhibit anti-inflammatory or antimicrobial properties by inhibiting specific pathways involved in these processes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line), with an IC50 value in the low micromolar range. Notably, it exhibited selectivity by showing significantly less effect on non-cancerous cell lines .

Table 1: Biological Activity Summary

| Activity | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | 19-fold less on MCF10A |

| Anti-inflammatory | TBD | TBD | TBD |

| Antimicrobial | TBD | TBD | TBD |

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are involved in cancer metastasis and tissue remodeling. Such inhibition could provide therapeutic benefits in managing tumor progression and metastasis .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)-2-pyridinamine | Trifluoromethyl group | Significant anticancer activity |

| N-butyl-3-chloro-N-methyl-5-methyl-2-pyridinamine | Methyl instead of trifluoromethyl | Reduced activity compared to the trifluoromethyl compound |

| N-butyl-3-chloro-N-methyl-5-(difluoromethyl)-2-pyridinamine | Difluoromethyl group | Variable activity; less potent than trifluoromethyl analog |

Case Studies

- In Vivo Studies : In a BALB/c nude mouse model injected with MDA-MB-231 cells, treatment with this compound showed significant inhibition of lung metastasis compared to control groups. This suggests potential for further development as an anti-metastatic agent .

- Pharmacokinetic Profile : Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics, although detailed studies are required to fully characterize its metabolic pathways and elimination routes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-butyl-3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves halogenation and alkylation steps. For example, similar pyridine derivatives are synthesized via nucleophilic substitution of chlorinated intermediates with alkylamines under controlled temperatures (40–80°C) . Optimization may require adjusting solvent polarity (e.g., DMF or acetonitrile) and catalyst selection (e.g., HATU for amide bond formation) .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Yield improvements are achievable by slow addition of N-butylamine to avoid side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- NMR : The trifluoromethyl group (-CF₃) will show a distinct singlet near δ 120–125 ppm in ¹⁹F NMR. In ¹H NMR, the N-methyl group typically resonates at δ 2.8–3.2 ppm, while aromatic protons appear as a multiplet (δ 6.5–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]⁺, with isotopic patterns matching chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) .

- IR : Stretching vibrations for C-Cl (~550–700 cm⁻¹) and C-F (~1100–1250 cm⁻¹) are critical markers .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

- Solubility : Pyridine derivatives with trifluoromethyl groups are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Conduct solubility tests at 25°C and 37°C to guide formulation .

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloro and trifluoromethyl groups. Monitor degradation via HPLC over 1–6 months .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- DFT Applications : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the chloro group may act as a leaving group in substitution reactions .

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group’s electron-withdrawing effects may enhance binding affinity in hydrophobic pockets .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?

- Case Study : If aromatic proton splitting patterns deviate from expectations, consider dynamic effects (e.g., rotational barriers) or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Contamination Checks : Compare with reference spectra of intermediates (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) to trace unreacted starting materials .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, which activates the pyridine ring toward nucleophilic aromatic substitution but deactivates it toward electrophilic attacks. Use Suzuki-Miyaura coupling with Pd catalysts to functionalize the chloro-substituted position .

- Reactivity Data : In a study on similar compounds, replacing chloro with aryl groups via Buchwald-Hartwig amination achieved yields >75% under optimized conditions (Pd₂(dba)₃, XPhos) .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

- Scale-Up Issues : Exothermic reactions during alkylation may require temperature-controlled reactors. Impurity profiles often shift due to kinetic vs. thermodynamic product ratios .

- Mitigation Strategies : Use continuous flow reactors for better heat dissipation. Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Methodological Resources

-

Analytical Tools :

-

Safety Protocols :

- Handle chlorinated intermediates in fume hoods with nitrile gloves. Refer to safety data sheets for acute toxicity (LD₅₀) and disposal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.